BENGHE Foundational & Exploratory

Check Availability & Pricing

Investigating the Cellular Targets of Secreted
Aspartic Protease 6 (Sap6) of Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SAP6

Cat. No.: B12393753

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known cellular targets of Secreted
Aspartic Protease 6 (Sap6), a key virulence factor of the opportunistic fungal pathogen
Candida albicans. Understanding the molecular interactions between Sap6 and host cells is
crucial for the development of novel antifungal therapies. This document summarizes the
current knowledge on Sap6 targets, presents quantitative data from relevant studies, details
key experimental protocols, and provides visual representations of the signaling pathways
involved.

Core Cellular Targets of C. albicans Sap6

Candida albicans Sap6 is a secreted aspartyl protease that plays a significant role in the
pathogenesis of candidiasis, particularly oral candidiasis.[1][2][3] Its virulence is attributed not
only to its proteolytic activity but also to its ability to interact with and modulate host cell
functions.[1][3] The primary cellular targets of Sap6 identified to date are host cell surface
receptors, which mediate downstream signaling cascades that influence inflammation, immune
response, and fungal invasion.

The two main classes of host cell receptors targeted by Sap6 are:

» Protease-Activated Receptor 2 (PAR2): Sap6 can proteolytically cleave and activate PAR2
on oral epithelial cells.[1][2] This activation is a key mechanism by which Sap6 triggers pro-
inflammatory responses.
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 Integrins: Sap6 possesses an RGD (Arginine-Glycine-Aspartate) motif, which facilitates
binding to host cell integrins.[1][2][3] This interaction is independent of its protease activity
and mediates a distinct set of cellular responses.

Beyond direct receptor interaction, Sap6 also has a nhon-enzymatic role in promoting fungal
cell-cell aggregation, which is important for biofilm formation and virulence.[3][4] This is
mediated by both its RGD domain and amyloid-forming regions that can bind to other fungal
cell surface proteins.[4] Furthermore, recent studies have indicated that Sap6 can be
internalized by neutrophils and proteolytically degrade NADPH oxidase, thereby impairing the
host's oxidative burst and facilitating immune evasion.[5][6]

Data Presentation: Summary of Sap6 Interactions and
Cellular Effects

The following tables summarize the key interactions and functional outcomes of Sap6
engagement with its cellular targets.

Table 1: Interaction of Sap6 with Host Cell Receptors

Sap6

_ . Host Cell Target  Cell Type Key Outcome References
Domain/Activity
Activation of p38
Protease- _ _
) o MAPK signaling,
o Activated Oral Epithelial
Protease Activity IL-8 release, loss  [1][2]
Receptor 2 Cells (OECs) o
of epithelial
(PAR2) _ _
barrier function.
Activation of
o MKP1 and c-Fos
Oral Epithelial ) ]
] ] signaling, IL-13
RGD Motif Integrins Cells (OECs), [1][2]13]
release, cell
Platelets

adhesion and

invasion.

Table 2: Downstream Cellular Effects Mediated by Sap6

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b12393753?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9277060/
https://pubmed.ncbi.nlm.nih.gov/35844627/
https://journals.asm.org/doi/10.1128/iai.00282-15
https://www.benchchem.com/product/b12393753?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/iai.00282-15
https://www.researchgate.net/figure/Model-of-Sap6-mediated-cell-cell-aggregation-C-albicans-Sap6-contains-amyloid-regions_fig5_317390236
https://www.researchgate.net/figure/Model-of-Sap6-mediated-cell-cell-aggregation-C-albicans-Sap6-contains-amyloid-regions_fig5_317390236
https://www.benchchem.com/product/b12393753?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11865311/
https://pubmed.ncbi.nlm.nih.gov/40011643/
https://www.benchchem.com/product/b12393753?utm_src=pdf-body
https://www.benchchem.com/product/b12393753?utm_src=pdf-body
https://www.benchchem.com/product/b12393753?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9277060/
https://pubmed.ncbi.nlm.nih.gov/35844627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9277060/
https://pubmed.ncbi.nlm.nih.gov/35844627/
https://journals.asm.org/doi/10.1128/iai.00282-15
https://www.benchchem.com/product/b12393753?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Mediating
Cellular Process Effect of Sap6 References
Target/Pathway
Cytokine Secretion Induction of IL-8 PAR2 / p38 MAPK [1112]
Induction of IL-1(3 Integrins / MKP1 [1][2]
Phosphorylation of
Inflammatory )
) ] p38 and MKP1, PAR2 and Integrins [11[2]
Signaling

expression of c-Fos

Reduction in E-

cadherin and occludin,

loss of transepithelial PAR2 [1112]
electrical resistance

(TEER)

Epithelial Barrier

Function

_ Increased invasion of
Fungal Invasion o PAR2 [1112]
oral epithelial cells

Promotes C. albicans RGD domain, amyloid

Fungal Aggregation ] ) [3114]
cell-cell aggregation regions
Inhibition of ROS Internalization and

Neutrophil Function production and degradation of [5]1[6]
NETosis NADPH oxidase

Signaling Pathways Activated by Sap6

Sap6 activates distinct signaling pathways in host cells through its different functional domains.
These pathways ultimately lead to the production of inflammatory cytokines and a disruption of
the epithelial barrier, facilitating fungal pathogenesis.

Diagram of Sap6-Mediated Signaling in Oral Epithelial
Cells
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Caption: Sap6 signaling in oral epithelial cells.

Diagram of Sap6-Mediated Neutrophil Dysfunction
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Caption: Sap6-mediated inhibition of neutrophil function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the
cellular targets of Sap6.
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Co-Immunoprecipitation (Co-IP) to Identify Sap6-
Receptor Interactions

This protocol is designed to identify and validate the interaction between Sap6 and host cell
surface receptors like PAR2 or integrins.

Diagram of Co-Immunoprecipitation Workflow
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Caption: Co-Immunoprecipitation experimental workflow.
Methodology:
e Cell Culture and Treatment:

o Culture human oral epithelial cells (OECs) to 80-90% confluency.

o Treat cells with recombinant Sap6 (rSap6) at a predetermined concentration (e.g., 1-10
pg/mL) for a specified time (e.g., 30-60 minutes) at 37°C. Include an untreated control.

e Cell Lysis:
o Wash cells twice with ice-cold PBS.

o Lyse cells in 1 mL of non-denaturing lysis buffer (e.g., RIPA buffer without SDS,
supplemented with protease and phosphatase inhibitors).

o Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30
minutes with periodic vortexing.

o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the
supernatant (total cell lysate) to a new tube.

e Pre-clearing the Lysate:
o Add 20-30 uL of Protein A/G agarose or magnetic beads to the cell lysate.
o Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
o Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

e Immunoprecipitation:

o To the pre-cleared lysate, add 2-5 ug of the primary antibody (e.g., anti-PAR2, anti-31
integrin, or an isotype control 1gG).

o Incubate overnight at 4°C with gentle rotation.
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o Add 40-50 pL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
e Washing:
o Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

o Discard the supernatant and wash the beads three times with 1 mL of ice-cold lysis buffer.
After the final wash, carefully remove all supernatant.

e Elution:
o Resuspend the beads in 50 pL of 2x Laemmli sample buffer.

o Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and
denature the proteins.

o Centrifuge to pellet the beads and collect the supernatant.
e Analysis by Western Blot:
o Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

o Probe the membrane with a primary antibody against Sap6 to detect the co-precipitated
protein.

o As a positive control, probe a separate blot with the antibody used for the IP (e.g., anti-
PAR?2) to confirm the successful pulldown of the target receptor.

MAPK Activation Assay by Western Blot

This protocol is used to quantify the phosphorylation of MAPK pathway proteins like p38 and
MKP1 in response to Sap6 treatment.

Methodology:
e Cell Culture and Treatment:

o Seed OECs in 6-well plates and grow to confluency.
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o Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal MAPK
activity.

o Treat cells with rSap6, heat-inactivated Sap6, or rSap6ARGD (a mutant lacking the
integrin-binding motif) for various time points (e.g., 0, 15, 30, 60 minutes).

» Protein Extraction:
o Following treatment, immediately place plates on ice and wash cells with ice-cold PBS.

o Lyse cells directly in the well with 100-200 pL of lysis buffer containing protease and
phosphatase inhibitors.

o Collect the lysate and clarify by centrifugation as described in the Co-IP protocol.
e Protein Quantification:

o Determine the protein concentration of each lysate using a standard protein assay (e.g.,
BCA or Bradford assay).

o Western Blot Analysis:
o Load equal amounts of protein (e.g., 20-30 ug) per lane on an SDS-PAGE gel.

o After electrophoresis and transfer, block the membrane with 5% BSA or non-fat milk in
TBST for 1 hour.

o Incubate the membrane overnight at 4°C with a primary antibody specific for the
phosphorylated form of the protein of interest (e.g., anti-phospho-p38 or anti-phospho-
MKP1).

o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate.

o To normalize for protein loading, strip the membrane and re-probe with an antibody
against the total form of the protein (e.g., anti-total-p38) or a housekeeping protein (e.g.,
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GAPDH or B-actin).

Cytokine Release Assay by ELISA

This protocol measures the secretion of pro-inflammatory cytokines such as IL-8 and IL-1[3
from cells treated with Sap6.

Methodology:

e Cell Culture and Treatment:

[¢]

Plate OECs in 24-well plates and grow to confluency.

o Replace the medium with fresh culture medium containing the desired concentration of
rSap6 or controls (e.g., heat-inactivated Sap6, rSap6ARGD, or LPS as a positive control).

o To investigate the role of specific receptors, pre-treat cells with inhibitors (e.g., a PAR2
antagonist) for 1 hour before adding Sap6.

o Incubate the cells for a specified period (e.g., 12-24 hours) at 37°C.
o Sample Collection:

o After incubation, collect the cell culture supernatants and centrifuge at 1,500 x g for 10
minutes to remove any cells or debris.

o Store the supernatants at -80°C until analysis.
e ELISA (Enzyme-Linked Immunosorbent Assay):

Perform the ELISA for IL-8 and IL-13 according to the manufacturer's instructions (using a
commercial ELISA kit).

[¢]

[¢]

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

[e]

Block the plate to prevent non-specific binding.

o

Add the collected cell culture supernatants and a series of known standards to the wells.
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[e]

Incubate to allow the cytokine to bind to the capture antibody.

o

Wash the plate and add a biotinylated detection antibody.

[¢]

Incubate, wash, and then add a streptavidin-HRP conjugate.

o

After a final wash, add a substrate solution (e.g., TMB) and stop the reaction.

[e]

Measure the absorbance at the appropriate wavelength using a microplate reader.

o Data Analysis:
o Generate a standard curve from the absorbance values of the known standards.

o Calculate the concentration of the cytokine in each sample by interpolating its absorbance
value from the standard curve.

This guide provides a foundational understanding of the cellular targets of C. albicans Sap6
and the experimental approaches to investigate them. Further research in this area will be
critical for the development of targeted therapies to combat candidiasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Investigating the Cellular Targets of Secreted Aspartic
Protease 6 (Sap6) of Candida albicans]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12393753#investigating-the-cellular-targets-of-sap6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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